molecular formula C8H9N3O B12117735 6-Ethoxy-1H-benzo[d][1,2,3]triazole

6-Ethoxy-1H-benzo[d][1,2,3]triazole

Cat. No.: B12117735
M. Wt: 163.18 g/mol
InChI Key: YTSAIZQULMWART-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes an ethoxy group attached to the benzotriazole ring, imparts specific chemical properties that make it valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1H-benzo[d][1,2,3]triazole typically involves the reaction of 6-ethoxybenzotriazole with appropriate reagents under controlled conditions. One common method is the cyclization of o-ethoxyaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide. The reaction is carried out at low temperatures to ensure the formation of the desired triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethoxy-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethoxy group, which enhances its hydrophobicity and influences its chemical reactivity. This structural feature makes it particularly valuable in applications where hydrophobic interactions are crucial, such as in drug design and materials science .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-ethoxy-2H-benzotriazole

InChI

InChI=1S/C8H9N3O/c1-2-12-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

YTSAIZQULMWART-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NNN=C2C=C1

Origin of Product

United States

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